p-Menthane
Overview
Description
p-Menthane: is a hydrocarbon with the chemical formula C₁₀H₂₀ . It is a colorless liquid with a fragrant fennel-like odor and is primarily encountered as a mixture of its cis and trans isomers, which have very similar properties. This compound is the product of the hydrogenation or hydrogenolysis of various terpenoids, including p-cymene, terpinolenes, phellandrene, and limonene . It occurs naturally, especially in the exudates of Eucalyptus fruits .
Mechanism of Action
Target of Action
p-Menthane, specifically this compound-3,8-diol (PMD), is a natural insect repellent . Its primary targets are various insects, including mosquitoes, ticks, and other biting insects . It acts on the sensory receptors of these insects, disrupting their ability to locate and target potential hosts .
Mode of Action
This compound-3,8-diol exerts its repellent action through its strong odor and chemical composition . It has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, it interferes with the sensory receptors of insects, confusing their sensory mechanisms and making it difficult for them to detect the presence of humans or animals . This significantly reduces the risk of insect bites and can provide long-lasting protection .
Biochemical Pathways
This compound monoterpenes are synthesized and stored in specialized anatomical structures such as glandular trichomes (GT), secretory cavities, and root resin ducts . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Pharmacokinetics
When applied topically, it is known to create a barrier on the skin or clothing that repels insects . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of this compound’s action is the repulsion of insects, reducing the risk of insect bites and the transmission of insect-borne diseases . It is particularly effective against mosquitoes, ticks, and other biting insects . By disrupting the insects’ sensory mechanisms, it makes it difficult for them to detect and target humans or animals .
Biochemical Analysis
Biochemical Properties
p-Menthane interacts with various enzymes, proteins, and other biomolecules. It originates through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichomes secretory cells . It requires the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Cellular Effects
This compound influences cell function through its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor . It plays a significant role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Terpenoids:
p-Menthane can be synthesized through the hydrogenation of terpenoids such as p-cymene, terpinolenes, phellandrene, and limonene. This process involves the addition of hydrogen to the double bonds of these terpenoids under high pressure and temperature in the presence of a catalyst, typically palladium or platinum .Hydrogenolysis: Another method involves the hydrogenolysis of terpenoids, where the carbon-carbon bonds are cleaved by hydrogen in the presence of a catalyst.
Industrial Production Methods: : The industrial production of this compound primarily involves the hydrogenation of d-limonene, a major component of citrus oils. This process is carried out in large reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
- Oxidation: p-Menthane can undergo oxidation reactions to form various oxygenated derivatives such as menthol, menthone, and this compound hydroperoxide .
Reduction: Reduction reactions can convert this compound derivatives back to this compound.
Substitution: This compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups .Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine and bromine are commonly used.
Major Products
Menthol: A widely used compound in pharmaceuticals and personal care products.
Menthone: Used in flavoring and fragrance industries.
This compound Hydroperoxide: Used as an initiator in polymerization reactions.
Scientific Research Applications
Chemistry
- p-Menthane is used as a precursor for the synthesis of various oxygenated derivatives such as menthol and menthone .
- It is also used as a solvent in green extraction processes .
Biology and Medicine
- This compound derivatives like menthol have applications in pharmaceuticals for their cooling and soothing properties .
- Menthol is also used in topical analgesics and decongestants .
Industry
Comparison with Similar Compounds
Similar Compounds
Menthol: A derivative of p-Menthane with a cooling effect used in pharmaceuticals and personal care products.
Menthone: Another derivative used in the flavor and fragrance industry.
Carvone: A this compound monoterpene used in flavoring and as a fragrance.
Limonene: A precursor to this compound, used in cleaning products and as a solvent.
Uniqueness
- This compound is unique due to its versatility as a precursor for various valuable derivatives.
- Its derivatives, such as menthol and menthone, have significant applications in multiple industries, including pharmaceuticals, flavoring, and fragrances .
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 | |
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InChI Key |
CFJYNSNXFXLKNS-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Record name | P-MENTHANE | |
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DSSTOX Substance ID |
DTXSID9025530, DTXSID30884219, DTXSID50883709 | |
Record name | 1-Isopropyl-4-methylcyclohexane | |
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Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
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Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
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Molecular Weight |
140.27 g/mol | |
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Physical Description |
P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline] | |
Record name | P-MENTHANE | |
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Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
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Record name | 1-Isopropyl-4-methylcyclohexane | |
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Boiling Point |
170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg | |
Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C | |
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Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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Record name | p-Menthane | |
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Density |
0.8039 AT 20 °C/4 °C | |
Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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Vapor Pressure |
2.69 [mmHg] | |
Record name | 1-Isopropyl-4-methylcyclohexane | |
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CAS No. |
99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Menthane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-89.84 °C, -87.6 °C | |
Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Menthane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-menthane?
A1: The molecular formula of this compound is C10H20, and its molecular weight is 140.27 g/mol.
Q2: How can this compound derivatives be characterized spectroscopically?
A2: this compound derivatives can be characterized using various spectroscopic techniques, including:
- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups based on their characteristic vibrations, such as hydroxyl (-OH) and ketone (C=O) groups. [, ]
- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed information about the carbon and hydrogen framework, including stereochemistry, through 1H NMR and 13C NMR experiments. [, , ]
- Gas chromatography-mass spectrometry (GC-MS): Separates and identifies volatile compounds based on their retention times and mass spectra. [, ]
Q3: What are the advantages of using this compound as a bio-based solvent?
A3: this compound, derived from the hydrogenation of d-limonene, presents a sustainable alternative to traditional solvents like n-hexane and toluene. It exhibits comparable solubilization profiles for various natural substances, including carotenes, volatile terpenes, and triglycerides. []
Q4: How does this compound perform in analytical extraction procedures compared to traditional solvents?
A4: this compound demonstrates comparable efficiency to n-hexane in extracting carotenes from carrots, aromas from caraway seeds, and oils from rapeseeds. In Dean-Stark apparatus, this compound achieves faster water recovery than toluene. []
Q5: Can this compound be used in the synthesis of other compounds?
A5: Yes, this compound can be used as a starting material or intermediate in the synthesis of various compounds, including:* this compound-3,8-diols through the cyclization of citronellal in water and carbon dioxide. []* this compound hydroperoxide via oxidation with oxygen in the presence of metalloporphyrins. []
Q6: How does the structure of this compound derivatives influence their repellent activity against ticks?
A6: Studies on this compound-3,8-diol stereoisomers against Rhipicephalus appendiculatus (Brown ear tick) revealed that a saturated menthane skeleton with hydroxyl groups at C-3 and C-8 is crucial for repellency. The presence of these structural features contributes to potent repellent activity comparable to DEET. []
Q7: Does the position of the epoxide group in perillaldehyde derivatives affect their anti-Leishmania activity?
A7: Yes, the position of the epoxide group significantly influences the anti-Leishmania activity of perillaldehyde derivatives. Perillaldehyde 8,9-epoxide (exocyclic epoxide) exhibits significantly higher potency against Leishmania donovani promastigotes compared to perillaldehyde 1,2-epoxide. []
Q8: How does the structure of this compound esters affect their spasmolytic activity?
A8: Spasmolytic activity of this compound esters in guinea pig ileum is influenced by stereochemistry and electronic density. Esters with acetate groups at positions other than C-7, like neo-isopulegyl acetate and 4-terpinyl acetate, demonstrate higher potency compared to perillyl acetate (acetate at C-7). []
Q9: Do this compound derivatives exhibit any cytotoxic effects against human tumor cell lines?
A10: Yes, certain this compound derivatives demonstrate cytotoxic activity against various human tumor cell lines, including OVCAR-8, HCT-116, and SF-295. Notably, (−)-perillaldehyde 8,9-epoxide exhibits potent cytotoxicity, surpassing the activity of perillyl alcohol. []
Q10: What analytical methods are used to determine the enantiomeric composition of this compound derivatives in essential oils?
A11: Enantioselective gas chromatography (GC) is employed to analyze the enantiomeric composition of this compound derivatives in essential oils. This technique allows for the separation and quantification of individual enantiomers, providing insights into the stereochemical profile of the essential oil. []
Q11: How can the waste generated during the extraction of this compound derivatives be utilized?
A12: Waste streams from this compound derivative extraction, such as the aqueous phase distillate from citriodora oil extraction, can be further processed to recover valuable compounds like this compound-3,8-diol. This approach minimizes waste and promotes resource efficiency. []
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